2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine is an organic compound belonging to the class of heterocyclic compounds It features a unique structure with a thieno[3,4-b][1,4]dithiine core, which is a fused ring system containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of diethyl malonate with sulfur and a suitable base to form the thieno[3,4-b][1,4]dithiine ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dithiine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique ring structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Ethylenedithiothiophene: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
3,4-Ethylenedioxythiophene: Another related compound with oxygen atoms instead of sulfur, used extensively in organic electronics.
Uniqueness
Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
524709-13-5 |
---|---|
Molekularformel |
C10H14S3 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
2,3-diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C10H14S3/c1-3-7-8(4-2)13-10-6-11-5-9(10)12-7/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
HQLCDYKEPBBYFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(SC2=CSC=C2S1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.